

Spectroscopic Profile of 3-Iodobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **3-Iodobenzaldehyde**

Cat. No.: **B1295965**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Iodobenzaldehyde**, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for compound characterization and quality control.

Core Spectroscopic Data

The structural elucidation of **3-Iodobenzaldehyde** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **3-Iodobenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.92	s	-	1H	Aldehyde proton (-CHO)[1]
8.21	t	1.5	1H	H-2[1]
7.96	dt	7.8, 1.3	1H	H-6[1]
7.85	ddd	7.8, 2.0, 1.0	1H	H-4[1]
7.30	t	7.8	1H	H-5[1]

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: ^{13}C NMR Spectral Data of **3-Iodobenzaldehyde**

Chemical Shift (δ) ppm	Assignment
190.8	Aldehyde Carbon (-CHO)[1]
143.3	C-2[1]
138.6	C-6[1]
138.1	C-1[1]
130.8	C-5[1]
129.0	C-4[1]
94.8	C-3 (Carbon attached to Iodine)[1]

Solvent: CDCl_3 , Frequency: 151 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of **3-Iodobenzaldehyde**

Wavenumber (cm ⁻¹)	Vibrational Assignment
3061	Aromatic C-H stretch
2862, 2762	Aldehyde C-H stretch (Fermi resonance)
1701	C=O stretch of the aldehyde
1587, 1566	Aromatic C=C stretch
1466, 1416	In-plane aromatic C-H bend
1258	In-plane aldehyde C-H bend
1192	C-C stretch
1159	In-plane aromatic C-H bend
1061	Ring breathing mode
883, 781	Out-of-plane aromatic C-H bend
667	C-I stretch

Mass Spectrometry (MS)

The mass spectrum of **3-Iodobenzaldehyde** would be expected to show a molecular ion peak (M^+) at m/z 232, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) to give a fragment at m/z 203, and the loss of iodine to give a fragment at m/z 105. Further fragmentation of the aromatic ring would also be observed.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

¹H and ¹³C NMR Data Acquisition:

A solution of **3-Iodobenzaldehyde** is prepared by dissolving approximately 15-20 mg of the solid in 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then transferred to a 5 mm NMR tube.

Spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, a standard single-pulse experiment is typically sufficient, with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance signal intensity. A sufficient relaxation delay is used to ensure accurate integration, particularly for quaternary carbons.

FT-IR Spectroscopy

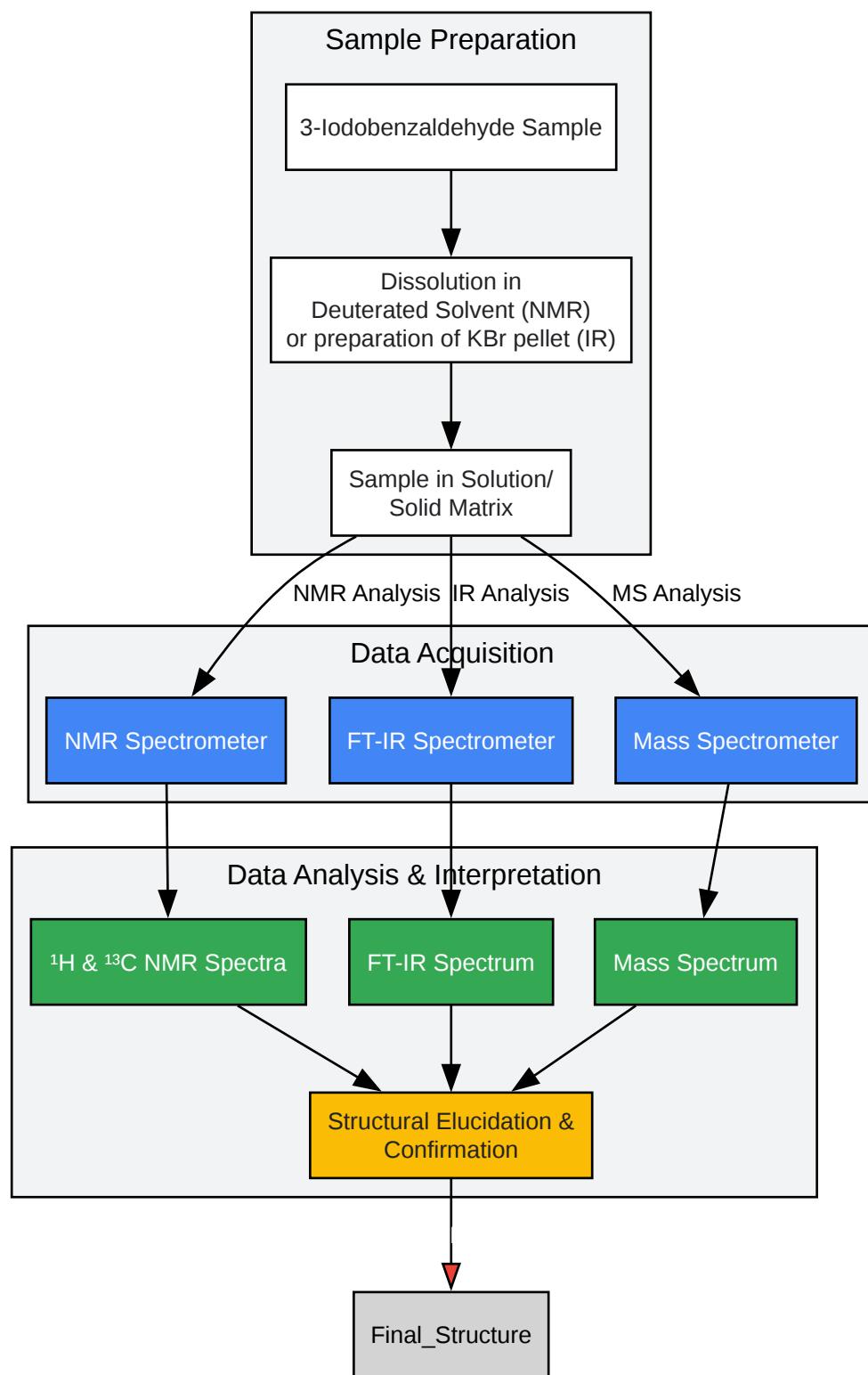
The FT-IR spectrum of solid **3-Iodobenzaldehyde** can be obtained using the KBr pellet technique. Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum of **3-Iodobenzaldehyde** is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio to generate the mass spectrum.

Visualizing the Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **3-Iodobenzaldehyde** can be visualized as a logical progression from sample preparation to data interpretation.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Iodobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295965#spectroscopic-data-of-3-iodobenzaldehyde-nmr-ir-mass-spec>

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